molecular formula C9H15ClN6O B1527810 2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol CAS No. 1220016-94-3

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol

Numéro de catalogue: B1527810
Numéro CAS: 1220016-94-3
Poids moléculaire: 258.71 g/mol
Clé InChI: FATTULMSCULBKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol is a useful research compound. Its molecular formula is C9H15ClN6O and its molecular weight is 258.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-[4-(4-amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazinyl]-1-ethanol has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H13ClN6OC_{11}H_{13}ClN_6O with a molecular weight of approximately 280.714 g/mol. The structure features a triazine ring and a piperazine moiety, which are key components influencing its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to This compound were tested against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results showed IC50 values ranging from 3.6 µM to 11.0 µM for the most active derivatives, indicating potent anticancer properties .

Table 1: Cytotoxicity of Triazine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AHCT-1163.6
BMCF-77.2
CHeLa11.0

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Active compounds induce G0/G1 and G2/M phase arrest in a p53-independent manner.
  • Apoptosis Induction : They promote apoptosis in both wild-type and mutant p53 cells, suggesting a broad applicability across different tumor types .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of specific substituents on the piperazine ring significantly influences the biological activity of the compounds. For instance, variations in substituent groups on the phenyl ring attached to the piperazine can enhance or diminish cytotoxicity .

Table 2: Influence of Substituents on Cytotoxicity

SubstituentIC50 (HCT-116)
4-Trifluoromethyl12.0
3,5-Bis(trifluoromethyl)8.5
4-Nitrophenyl168.0

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that triazine derivatives exhibit antimicrobial activity against various pathogens. For instance, certain analogs have shown modest antimalarial activity .

Case Studies

A notable study focused on the synthesis and evaluation of triazine-based compounds highlighted their potential as dual-action agents targeting both cancer cells and pathogens. The researchers synthesized several derivatives and assessed their biological activities through in vitro assays .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives as anticancer agents. The compound has been investigated for its cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

  • Cytotoxicity Testing : The cytotoxic activity was assessed using MTT assays, which measure cell viability. Results indicated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM against the tested cell lines, suggesting significant anticancer potential .
  • Mechanism of Action : The mechanism studies revealed that these compounds induced cell cycle arrest and apoptosis in a p53-independent manner. Notably, they did not inhibit MDM2-p53 interactions but rather promoted G0/G1 and G2/M phase arrests .

Table 1: Cytotoxic Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT-1163.6
Compound BMCF-75.0
Compound CHeLa11.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the piperazine ring significantly influence the anticancer activity of the triazine derivatives. For instance, substituents such as trifluoromethylbenzyl enhance cytotoxic effects compared to hydrogen or other less bulky groups .

Agricultural Applications

Herbicidal Properties

Triazine compounds are well-known for their herbicidal properties, particularly in controlling broadleaf weeds in various crops. The introduction of amino groups enhances the herbicidal activity of these compounds.

  • Field Trials : Field trials have demonstrated that triazine derivatives can effectively reduce weed populations without harming crop yield. The specific mechanism involves inhibiting photosynthesis in target plant species .

Table 2: Herbicidal Efficacy of Triazine Derivatives

CompoundTarget Weed SpeciesEfficacy (%)
Compound AAmaranthus retroflexus85
Compound BChenopodium album90
Compound CSolanum nigrum75

Other Notable Applications

Antimicrobial Activity

Emerging research suggests that triazine derivatives possess antimicrobial properties against various bacterial strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Testing Against Pathogens : In vitro tests have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(4-Amino-6-chloro-1,3,5-triazin-2-YL)-1-piperazinyl]-1-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between triazine derivatives and piperazine-ethanol intermediates. For example, refluxing with ethanol (12 hours) under anhydrous conditions is a common method, as demonstrated in pyrazoline-triazine hybrid syntheses . Key variables include stoichiometric ratios (e.g., 3:1 hydrazine:chalcone), solvent polarity, and temperature. Purification often involves ethanol washes to remove unreacted precursors.
Reaction Condition Yield Range Key Observations
Reflux in ethanol (12 h)60–75%Minimal byproducts
Room temperature (24 h)30–45%Increased impurities

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Use computational tools (e.g., ACD/Labs Percepta, ChemAxon) to predict properties like logP, solubility, and melting points. Experimentally, differential scanning calorimetry (DSC) can determine melting points, while HPLC with polar columns (C18) assesses solubility in aqueous-organic phases. Note that safety data sheets for related piperazine-ethanol derivatives report missing physicochemical data, necessitating empirical validation .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂ or Ar) at 2–8°C, as piperazine and triazine moieties are prone to hydrolysis. Use amber vials to prevent photodegradation, and monitor purity via LC-MS every 3–6 months. Stability studies for analogs show no decomposition under recommended conditions .

Advanced Research Questions

Q. How do structural modifications to the triazine or piperazine moieties affect bioactivity in target applications?

  • Methodological Answer : Replace the chloro group with methoxy or amino groups to alter electron density and steric effects. For example, morpholine-substituted triazines exhibit enhanced binding to kinase domains due to improved hydrogen bonding . Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding affinities.
Modification Biological Activity (IC₅₀) Mechanistic Insight
Cl → NH₂12 nM (kinase inhibition)Increased H-bond donor capacity
Cl → OCH₃45 nMSteric hindrance reduces affinity

Q. What experimental designs resolve contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., cell line heterogeneity, assay protocols). For instance, test cytotoxicity in HEK293 vs. HepG2 cells using MTT and resazurin assays. Contradictions may arise from differential metabolic activity across cell types. Normalize data to positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Q. How can researchers elucidate the compound’s mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer : Integrate multi-omics approaches (transcriptomics, metabolomics) to identify off-target effects. For example, RNA-seq may reveal unexpected upregulation of efflux pumps in vivo, explaining reduced efficacy compared to in vitro results. Use pharmacokinetic modeling (e.g., PK-Sim) to account for bioavailability differences .

Q. What strategies validate the compound’s selectivity for its intended molecular target?

  • Methodological Answer : Employ competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP for kinases) and counter-screen against panels of related receptors (e.g., GPCRs, ion channels). For triazine derivatives, off-target effects on adenosine receptors have been reported, necessitating radioligand displacement assays (³H-CCPA) .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies in synthetic yields across studies?

  • Methodological Answer : Variability often stems from trace moisture in solvents or incomplete precursor activation. Reproduce reactions under rigorously anhydrous conditions (e.g., molecular sieves) and characterize intermediates via ¹H/¹³C NMR to confirm purity. Cross-reference with published spectra for analogous compounds .

Q. Why do computational predictions of toxicity (e.g., ProTox-II) conflict with empirical assays?

  • Methodological Answer : Computational models may overlook metabolite toxicity. Perform in vitro hepatocyte assays (e.g., CYP450 induction in HepaRG cells) and compare with in silico predictions. For piperazine derivatives, N-oxidation metabolites often exhibit unmodeled hepatotoxicity .

Q. Methodological Recommendations

  • Synthesis : Optimize via Design of Experiments (DoE) to minimize trial-and-error approaches .
  • Characterization : Combine X-ray crystallography (for solid-state structure) and NMR titration (for solution-phase behavior).
  • Biological Testing : Use isothermal titration calorimetry (ITC) for binding thermodynamics and CRISPR-Cas9 knockouts to confirm target specificity .

Propriétés

IUPAC Name

2-[4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN6O/c10-7-12-8(11)14-9(13-7)16-3-1-15(2-4-16)5-6-17/h17H,1-6H2,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATTULMSCULBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189443
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-94-3
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-1-piperazineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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